Iridium;niobium

Refractory Intermetallics High-Temperature Structural Materials Mechanical Properties

Iridium niobium (Ir₃Nb, CAS 12030-73-8) is an L1₂-ordered intermetallic compound recognized for its exceptionally high melting point of approximately 2450°C and robust mechanical properties at elevated temperatures. As a refractory intermetallic within the Ir-Nb binary system, it exhibits a face-centered cubic (fcc) crystal structure with lattice parameter a = 3.89 Å.

Molecular Formula Ir3Nb
Molecular Weight 669.56 g/mol
CAS No. 12030-73-8
Cat. No. B15484617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIridium;niobium
CAS12030-73-8
Molecular FormulaIr3Nb
Molecular Weight669.56 g/mol
Structural Identifiers
SMILES[Nb].[Ir].[Ir].[Ir]
InChIInChI=1S/3Ir.Nb
InChIKeyJDZLUEILXRBENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iridium Niobium (Ir₃Nb) CAS 12030-73-8: High-Temperature Intermetallic Compound for Extreme Environments


Iridium niobium (Ir₃Nb, CAS 12030-73-8) is an L1₂-ordered intermetallic compound recognized for its exceptionally high melting point of approximately 2450°C and robust mechanical properties at elevated temperatures [1]. As a refractory intermetallic within the Ir-Nb binary system, it exhibits a face-centered cubic (fcc) crystal structure with lattice parameter a = 3.89 Å [2]. This compound is primarily investigated for structural applications in extreme environments, including aerospace propulsion systems and high-temperature turbine components, as well as emerging roles in electrocatalysis for oxygen evolution reactions (OER) [3].

Ultra-high melting point ~2450°C for extreme temperature structural studies
L1₂ ordered fcc structure supporting high-temperature mechanical property research
OER electrocatalysis research via IrNbOx mixed oxide systems

Why Ir₃Nb Cannot Be Simply Substituted: Critical Performance Gaps vs. Analogs


Generic substitution within the Ir₃X (X = Ti, Zr, Hf, Nb, Ta, V) family of L1₂ intermetallics is scientifically unjustified due to significant quantitative disparities in mechanical strength and high-temperature deformation behavior. Despite comparable electronic structures and lattice parameters, Ir₃Nb exhibits nearly double the microhardness of its closest analog Ir₃Zr [1]. Furthermore, IrNb demonstrates an atypical lack of yield stress anomaly—a behavior distinct from many other L1₂ compounds—resulting in fcc metal-like deformation characteristics [2]. In catalytic applications, IrNbOx mixed oxides demonstrate superior stability with up to 60% reduced iridium loading compared to pure IrOx benchmarks, a performance metric not uniformly shared by other Ir-based mixed oxides [3].

Ir₃Zr analog

Reported difference in microhardness may limit substitution for wear-critical applications without validation.

Deformation anomaly

Atypical lack of yield stress anomaly in IrNb may shift high-temperature creep response compared to other L1₂ intermetallics.

Catalyst specificity

IrNbOx stability and Ir loading reduction are not uniformly shared by other Ir-based mixed oxides, requiring catalyst-specific screening.

Quantitative Evidence Guide: Ir₃Nb Differentiation vs. Key Comparators


Ir₃Nb vs. Ir₃Zr: 2× Microhardness Strength at Room Temperature

In a direct comparative study of L1₂ intermetallics within the Ir-Nb-Zr ternary system, Ir₃Nb exhibited microhardness values approximately twice that of Ir₃Zr despite their marked similarities in electronic structure and cohesive properties [1].

Microhardness vs Ir₃Zr
Head-to-head
Reported ~2× higher microhardness than Ir₃Zr at room temperature
Supports mechanical selection for wear-resistant structural coatings
Exact Vickers values not reported in abstract; compression testing
Refractory Intermetallics High-Temperature Structural Materials Mechanical Properties

IrNbOx vs. IrOx: 60% Iridium Loading Reduction with Uncompromised Stability in OER

In a combined DFT and experimental study, IrNbOx mixed metal oxide thin-film catalysts demonstrated greatly enhanced stability compared to an IrOx benchmark catalyst prepared in-house and a commercial Umicore Elyst Ir75 0480 benchmark, while enabling a reduction of iridium loading by up to 60% without loss of catalytic activity [1].

IrNbOx vs IrOx OER
Head-to-head
Up to 60% Ir loading reduction with no loss of catalytic activity; reduced Ir dissolution
Supports Ir-efficient catalyst development for PEM electrolyzers
Accelerated degradation tests in acidic media, DFT-supported
Electrocatalysis Oxygen Evolution Reaction PEM Water Electrolysis

Ir-Nb Alloy vs. MarM247 Superalloy: 2.6× to 7× Compressive Strength at 1200°C

Quaternary Ir-Nb-Ni-Al alloys derived from Ir-Nb binary systems exhibited compressive strengths between 130 and 350 MPa at 1200°C, which is substantially higher than the approximately 50 MPa measured for the commercial Ni-based superalloy MarM247 under identical conditions [1].

Compressive strength vs MarM247
Class-level
130–350 MPa for Ir-Nb-Ni-Al vs ~50 MPa for MarM247 at 1200°C (2.6× to 7× reported difference)
Supports extreme-temperature structural alloy research
Class-level inference from quaternary alloy data; direct Ir₃Nb values may differ
Refractory Superalloys High-Temperature Strength Turbine Materials

Ir-Nb Alloy Bond Coat: Patented Creep Life ≥100 Hours at ≥1600°C

A patented Ir-Nb alloy composition, optionally containing Zr additions, is specifically designed to exhibit a creep life of ≥100 hours at temperatures ≥1600°C, making it suitable for jet engine and gas turbine blade applications where prolonged high-temperature stress resistance is paramount [1].

Creep life bond coat
Specification review
≥100 hours at ≥1600°C (patented Ir-Nb alloy composition)
Supports bond coat material selection for turbine components
Patent specification; validate under application-specific stress conditions
Thermal Barrier Coatings Turbine Component Protection Creep Resistance

Validated Application Scenarios for Ir₃Nb and Ir-Nb Systems


Ultra-High-Temperature Structural Components in Aerospace Propulsion

Ir₃Nb's exceptional high-temperature strength—with melting point ~2450°C [1] and 2× the microhardness of Ir₃Zr [1]—positions it as a candidate material for turbine blades, vanes, and rocket nozzle inserts operating in oxidizing and high-stress environments beyond 1600°C. Its L1₂ ordered structure provides a favorable combination of strength and ductility at elevated temperatures [2].

Iridium-Efficient Anode Catalysts for PEM Water Electrolysis

IrNbOx mixed oxide catalysts enable a 60% reduction in iridium loading compared to pure IrOx benchmarks while maintaining or improving OER stability [3]. This makes Ir-Nb oxide systems a strategic choice for manufacturers of PEM electrolyzer stacks seeking to reduce capital costs and mitigate iridium supply chain risks.

High-Temperature Bond Coats for Thermal Barrier Coating Systems

Patented Ir-Nb alloy bond coats (60-95 at.% Ir) provide a robust interface between ceramic thermal barrier coatings (TBCs) and superalloy substrates in gas turbine hot-section components [4]. These alloys demonstrate creep life ≥100 hours at ≥1600°C [5], extending TBC durability and enabling higher turbine inlet temperatures for improved engine efficiency.

Application
Selection Property
Validation Focus
Ultra-high-temperature structural research
High melting point and L1₂ ordered structure
Microhardness and compressive strength at extreme temperatures
PEM water electrolysis catalyst research
IrNbOx mixed oxide stability and Ir loading efficiency
OER stability and Ir dissolution under acidic conditions
Thermal barrier coating bond coat research
Ir-Nb alloy creep resistance at ultra-high temperatures
Creep life and interface stability with ceramic TBCs

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